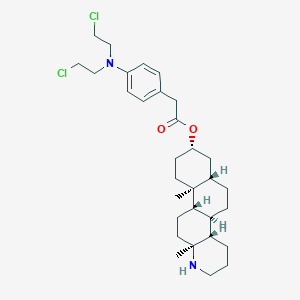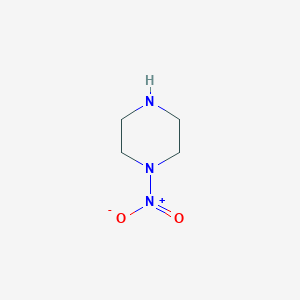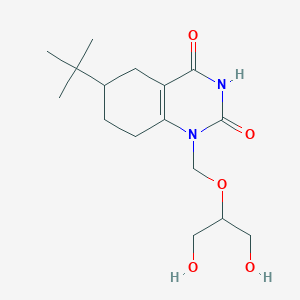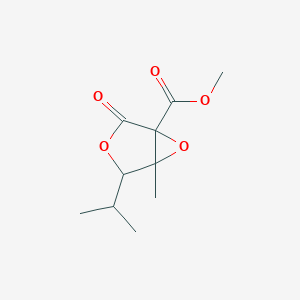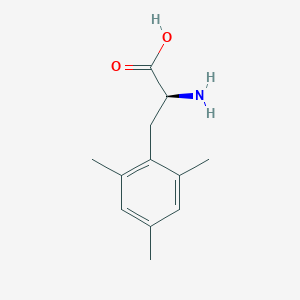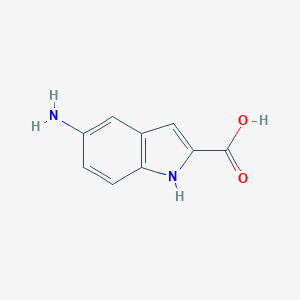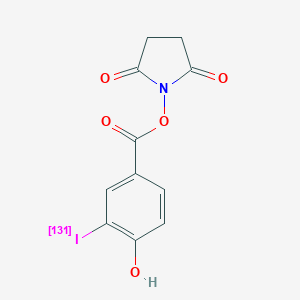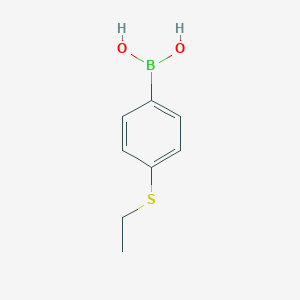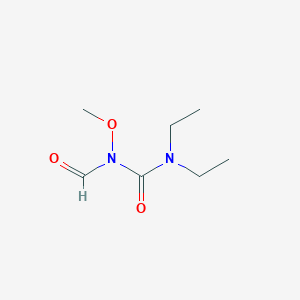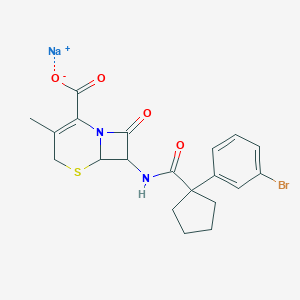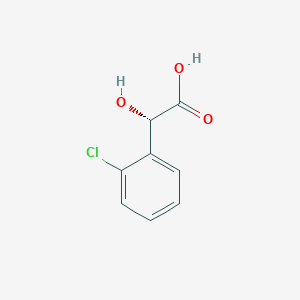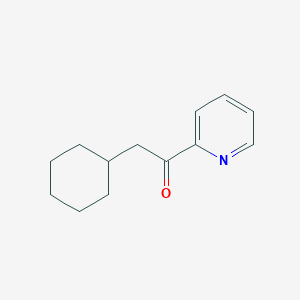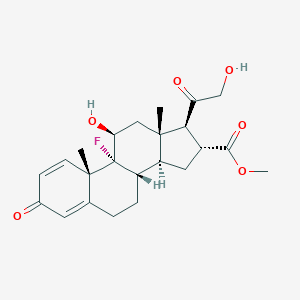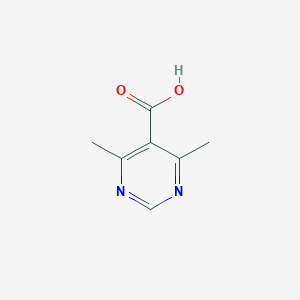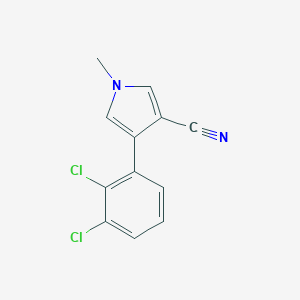
4-(2,3-Dichlorophenyl)-1-methyl-1h-pyrrole-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,3-Dichlorophenyl)-1-methyl-1h-pyrrole-3-carbonitrile, also known as DPC, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in medicine and biochemistry. DPC belongs to the class of pyrrole compounds, which have been found to exhibit a wide range of biological activities. In
科学的研究の応用
4-(2,3-Dichlorophenyl)-1-methyl-1h-pyrrole-3-carbonitrile has been extensively studied for its potential applications in medicine and biochemistry. One of the most promising applications of 4-(2,3-Dichlorophenyl)-1-methyl-1h-pyrrole-3-carbonitrile is its use as a selective inhibitor of the protein kinase C (PKC) enzyme. PKC is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. Inhibition of PKC has been shown to have therapeutic potential in the treatment of cancer, diabetes, and neurological disorders.
作用機序
The mechanism of action of 4-(2,3-Dichlorophenyl)-1-methyl-1h-pyrrole-3-carbonitrile involves its binding to the regulatory domain of PKC, which prevents its activation and subsequent downstream signaling. 4-(2,3-Dichlorophenyl)-1-methyl-1h-pyrrole-3-carbonitrile has been found to be highly selective for PKC, with little to no activity against other kinases. This selectivity makes 4-(2,3-Dichlorophenyl)-1-methyl-1h-pyrrole-3-carbonitrile a valuable tool for studying the role of PKC in cellular processes and for developing PKC-targeted therapeutics.
生化学的および生理学的効果
4-(2,3-Dichlorophenyl)-1-methyl-1h-pyrrole-3-carbonitrile has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 4-(2,3-Dichlorophenyl)-1-methyl-1h-pyrrole-3-carbonitrile inhibits the growth of cancer cells, induces apoptosis, and sensitizes cells to chemotherapy. In vivo studies have shown that 4-(2,3-Dichlorophenyl)-1-methyl-1h-pyrrole-3-carbonitrile reduces tumor growth in animal models of cancer. 4-(2,3-Dichlorophenyl)-1-methyl-1h-pyrrole-3-carbonitrile has also been found to have neuroprotective effects, reducing neuronal damage in animal models of stroke and traumatic brain injury.
実験室実験の利点と制限
One of the main advantages of 4-(2,3-Dichlorophenyl)-1-methyl-1h-pyrrole-3-carbonitrile is its selectivity for PKC, which allows for the specific targeting of this enzyme in cellular processes. 4-(2,3-Dichlorophenyl)-1-methyl-1h-pyrrole-3-carbonitrile is also relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of 4-(2,3-Dichlorophenyl)-1-methyl-1h-pyrrole-3-carbonitrile is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions for the study of 4-(2,3-Dichlorophenyl)-1-methyl-1h-pyrrole-3-carbonitrile. One area of interest is the development of 4-(2,3-Dichlorophenyl)-1-methyl-1h-pyrrole-3-carbonitrile-based therapeutics for the treatment of cancer, diabetes, and neurological disorders. Another area of interest is the use of 4-(2,3-Dichlorophenyl)-1-methyl-1h-pyrrole-3-carbonitrile as a tool for studying the role of PKC in cellular processes. Additionally, there is potential for the development of new derivatives of 4-(2,3-Dichlorophenyl)-1-methyl-1h-pyrrole-3-carbonitrile with improved solubility and selectivity for PKC.
Conclusion
In conclusion, 4-(2,3-Dichlorophenyl)-1-methyl-1h-pyrrole-3-carbonitrile (4-(2,3-Dichlorophenyl)-1-methyl-1h-pyrrole-3-carbonitrile) is a synthetic compound that has gained significant attention in scientific research due to its potential applications in medicine and biochemistry. 4-(2,3-Dichlorophenyl)-1-methyl-1h-pyrrole-3-carbonitrile is a selective inhibitor of the protein kinase C enzyme and has been found to have a wide range of biochemical and physiological effects. While there are limitations to the use of 4-(2,3-Dichlorophenyl)-1-methyl-1h-pyrrole-3-carbonitrile in lab experiments, its selectivity and potential therapeutic applications make it a valuable tool for studying cellular processes and developing new therapeutics.
合成法
The synthesis of 4-(2,3-Dichlorophenyl)-1-methyl-1h-pyrrole-3-carbonitrile involves the reaction of 2,3-dichlorobenzaldehyde with methylamine and malononitrile in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain pure 4-(2,3-Dichlorophenyl)-1-methyl-1h-pyrrole-3-carbonitrile. The synthesis method of 4-(2,3-Dichlorophenyl)-1-methyl-1h-pyrrole-3-carbonitrile is relatively straightforward and can be achieved using standard laboratory techniques.
特性
CAS番号 |
156428-56-7 |
|---|---|
製品名 |
4-(2,3-Dichlorophenyl)-1-methyl-1h-pyrrole-3-carbonitrile |
分子式 |
C12H8Cl2N2 |
分子量 |
251.11 g/mol |
IUPAC名 |
4-(2,3-dichlorophenyl)-1-methylpyrrole-3-carbonitrile |
InChI |
InChI=1S/C12H8Cl2N2/c1-16-6-8(5-15)10(7-16)9-3-2-4-11(13)12(9)14/h2-4,6-7H,1H3 |
InChIキー |
KSFZSRLPAFJJMJ-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=C1)C2=C(C(=CC=C2)Cl)Cl)C#N |
正規SMILES |
CN1C=C(C(=C1)C2=C(C(=CC=C2)Cl)Cl)C#N |
同義語 |
4-(2,3-DICHLOROPHENYL)-1-METHYL-1H-PYRROLE-3-CARBONITRILE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



